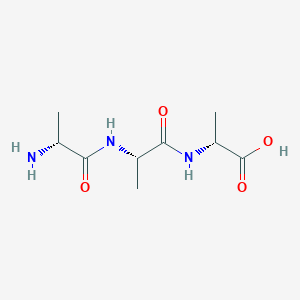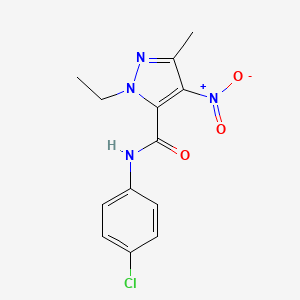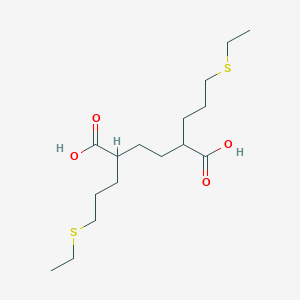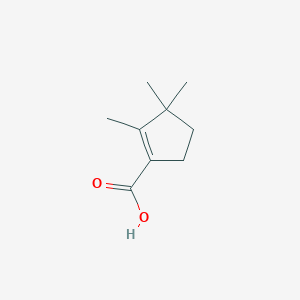
1-Cyclopentene-1-carboxylicacid, 2,3,3-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentene-1-carboxylicacid, 2,3,3-trimethyl- is a chemical compound with the molecular formula C9H14O2. It is a derivative of cyclopentene, featuring a carboxylic acid group and three methyl groups attached to the cyclopentene ring
Métodos De Preparación
The synthesis of 1-Cyclopentene-1-carboxylicacid, 2,3,3-trimethyl- can be achieved through several synthetic routes. One common method involves the reaction of cyclopentadiene with acetic acid in the presence of a catalyst to form the desired product . Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-Cyclopentene-1-carboxylicacid, 2,3,3-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Cyclopentene-1-carboxylicacid, 2,3,3-trimethyl- has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclopentene derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Cyclopentene-1-carboxylicacid, 2,3,3-trimethyl- exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, influencing metabolic processes and signaling pathways . The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-Cyclopentene-1-carboxylicacid, 2,3,3-trimethyl- can be compared with other similar compounds such as:
Cyclopentadiene: A precursor in the synthesis of cyclopentene derivatives.
Cyclopentene: The parent compound without the carboxylic acid and methyl groups.
Cyclopentanone: A related compound with a ketone group instead of a carboxylic acid group.
The uniqueness of 1-Cyclopentene-1-carboxylicacid, 2,3,3-trimethyl- lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
5587-63-3 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2,3,3-trimethylcyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-6-7(8(10)11)4-5-9(6,2)3/h4-5H2,1-3H3,(H,10,11) |
Clave InChI |
CVPXQMUHAZMTEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCC1(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


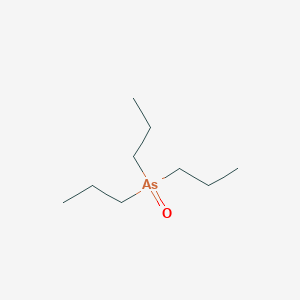
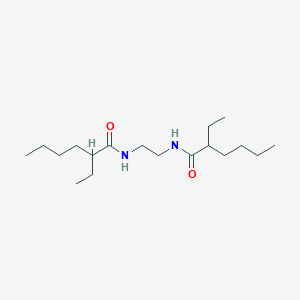
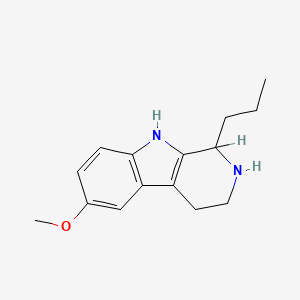


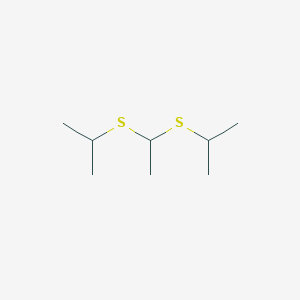
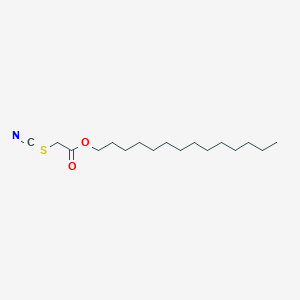
![1-[4-Methyl-2-[4-methyl-5-[3-(4-methylphenyl)prop-2-enoyl]-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B14736688.png)
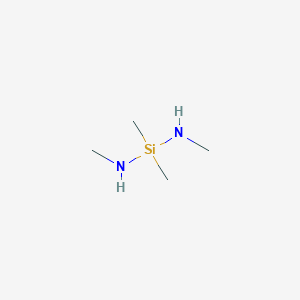
![Tributyl[(propan-2-yl)oxy]stannane](/img/structure/B14736718.png)
